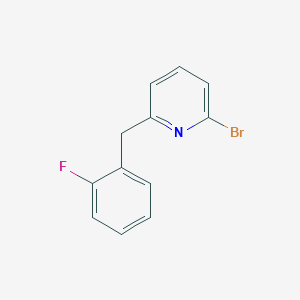

2-Bromo-6-(2-fluoro-benzyl)-pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H9BrFN |

|---|---|

Molecular Weight |

266.11 g/mol |

IUPAC Name |

2-bromo-6-[(2-fluorophenyl)methyl]pyridine |

InChI |

InChI=1S/C12H9BrFN/c13-12-7-3-5-10(15-12)8-9-4-1-2-6-11(9)14/h1-7H,8H2 |

InChI Key |

AMSJWYYJMXRBII-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=CC=C2)Br)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 6 2 Fluoro Benzyl Pyridine

Retrosynthetic Analysis of 2-Bromo-6-(2-fluoro-benzyl)-pyridine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. amazonaws.com For this compound, the primary disconnections involve the carbon-carbon bond of the benzylic linkage and the carbon-bromine bond on the pyridine (B92270) ring.

Two principal retrosynthetic pathways can be envisioned:

Pathway A: Disconnection of the benzylic C-C bond. This is the most common approach. It simplifies the target molecule into a pyridine-containing synthon and a benzyl-containing synthon. This leads to two potential strategies:

Strategy A1: A nucleophilic 2-bromo-6-methylpyridine (B113505) derivative (or its organometallic equivalent) reacting with an electrophilic 2-fluorobenzyl species.

Strategy A2: An electrophilic 2-bromo-6-halopyridine reacting with a nucleophilic 2-fluorobenzyl organometallic reagent (e.g., Grignard or organolithium).

Pathway B: Disconnection of the C-Br bond. This pathway involves first constructing the 2-(2-fluoro-benzyl)-pyridine skeleton and then introducing the bromine atom at the 6-position. This approach can be challenging due to the directing effects of the existing benzyl (B1604629) group, which might not favor bromination at the desired position.

Based on these analyses, Pathway A generally offers better control and is more convergent, making it the preferred route for synthesis.

Multistep Synthetic Routes to this compound

The synthesis of this compound is a multistep process that requires precise control over each reaction to achieve the desired product with high purity and yield.

Achieving the desired 2-bromo-6-substituted pattern is a critical step. There are two primary strategies for this:

Starting from 2,6-Dihalopyridines: A common and effective starting material is 2,6-dibromopyridine (B144722). georgiasouthern.edu The challenge lies in achieving selective mono-functionalization at one of the C-Br bonds while leaving the other intact. This can be controlled by using stoichiometric amounts of the coupling partner. Alternatively, 2-bromo-6-fluoropyridine (B132718) can be used, where the more reactive C-F bond undergoes nucleophilic substitution, leaving the C-Br bond for subsequent modifications. rsc.org

Direct Bromination: Direct bromination of a pre-existing 6-substituted pyridine is another possibility. However, the regioselectivity of electrophilic bromination on the electron-deficient pyridine ring can be difficult to control and may require harsh conditions. orgsyn.org A more reliable method involves the Sandmeyer reaction, starting from a 2-amino-6-substituted pyridine, which can be converted to the 2-bromo derivative with high regioselectivity. orgsyn.org

Table 1: Comparison of Bromination Strategies

| Strategy | Starting Material | Key Transformation | Regioselectivity | Advantages | Disadvantages |

| Mono-functionalization | 2,6-Dibromopyridine | Cross-coupling or Nucleophilic Substitution | High | Readily available starting material; predictable selectivity. | Requires careful control of stoichiometry to avoid disubstitution. |

| Sandmeyer Reaction | 2-Amino-6-substituted-pyridine | Diazotization followed by bromination | Excellent | High yields and clean conversion to the bromo-derivative. orgsyn.org | Requires synthesis of the corresponding aminopyridine precursor. |

| Direct Bromination | 6-substituted-pyridine | Electrophilic Aromatic Substitution | Variable | Potentially fewer steps. | Often requires harsh conditions; risk of over-bromination and mixture of isomers. orgsyn.org |

The introduction of the 2-fluorobenzyl moiety is another key aspect of the synthesis. The fluorine atom can be introduced either before or after the formation of the pyridine-benzyl linkage.

Using Pre-fluorinated Building Blocks: The most straightforward approach is to use commercially available 2-fluorobenzyl derivatives. Reagents like 2-fluorobenzyl bromide or 2-fluorobenzyl boronic acids are common choices for coupling reactions. This strategy avoids the need for potentially harsh fluorination steps late in the synthesis. nih.gov

Given the availability of fluorinated starting materials, using pre-fluorinated building blocks is generally the more efficient and preferred method.

The central bond-forming reaction connects the pyridine and fluorinated benzyl fragments. This can be accomplished through two main classes of reactions: alkylation and cross-coupling.

Alkylation Reactions: This strategy typically involves the deprotonation of 2-bromo-6-methylpyridine at the methyl group using a strong base like lithium diisopropylamide (LDA) or n-butyllithium to generate a nucleophilic carbanion. youtube.com This anion then reacts with an electrophile such as 2-fluorobenzyl bromide in an SN2 reaction to form the desired C-C bond. Controlling the reaction conditions is crucial to prevent side reactions. nih.gov

Cross-Coupling Reactions: Palladium- or nickel-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. nih.govacs.org A common approach is the Suzuki-Miyaura coupling, which would involve the reaction of a 2-bromo-6-halopyridine with a 2-fluorobenzylboronic acid or ester. nih.gov Another option is the Negishi coupling, using a 2-fluorobenzylzinc reagent. These methods often exhibit high functional group tolerance and provide good yields. nih.govacs.org

Ensuring the correct arrangement of substituents (regioselectivity) and preventing unwanted reactions of other functional groups (chemoselectivity) is paramount.

Regioselectivity: When starting with a symmetrically substituted material like 2,6-dibromopyridine, achieving mono-substitution is a key challenge. This is typically managed by using a slight excess of the dihalopyridine and carefully controlling reaction time and temperature to minimize the formation of the 2,6-disubstituted product. rsc.org The use of starting materials like 2-bromo-6-methylpyridine inherently solves the regioselectivity issue for the pyridine core.

Chemoselectivity: The chosen synthetic route must be compatible with the bromo and fluoro substituents. For instance, in alkylation reactions involving organolithium reagents, low temperatures are essential to prevent reactions with the bromo group. Cross-coupling reactions are often highly chemoselective, with catalysts specifically designed to activate C-Halogen bonds without affecting other parts of the molecule. rsc.org

Efficiency and Scalability of Current and Proposed Synthetic Approaches

Efficiency: Routes involving convergent cross-coupling reactions, such as a Suzuki coupling between 2,6-dibromopyridine and 2-fluorobenzylboronic acid, are often highly efficient. Although this requires careful control to achieve mono-substitution, it builds the core structure quickly from readily available materials. Alkylation routes can also be efficient but may require cryogenic temperatures and strictly anhydrous conditions, which can be a drawback.

Scalability: For large-scale synthesis, factors like cost, safety, and operational simplicity are critical. Palladium catalysts used in cross-coupling can be expensive, although catalyst loading is often low. Reactions that require stoichiometric amounts of strong bases like n-butyllithium pose safety and handling challenges on a large scale. Therefore, a catalytic approach is often preferred for scalability. An improved, scalable route might involve a regioselective SNAr amination followed by other transformations, as demonstrated in the synthesis of similar complex pyridines. acs.org

Development of Novel Synthetic Pathways to this compound

The construction of 2,6-disubstituted pyridines, such as this compound, can be approached through various synthetic strategies. Traditional methods often involve multi-step sequences with harsh reaction conditions. However, recent advances in organic synthesis have paved the way for more direct and efficient approaches, primarily through the use of catalytic systems.

Transition metal catalysis has revolutionized the synthesis of complex aromatic and heteroaromatic compounds. For the synthesis of this compound, palladium-catalyzed cross-coupling reactions and direct C-H functionalization represent two of the most promising and versatile strategies. beilstein-journals.org

One potential pathway involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling. This approach would likely start from a 2,6-dihalopyridine, for instance, 2,6-dibromopyridine. A selective mono-coupling reaction with a (2-fluorobenzyl)boronic acid derivative could yield the desired product. The selectivity of such a reaction can often be controlled by carefully choosing the reaction conditions, including the catalyst, ligand, base, and solvent.

A more contemporary and atom-economical approach is the direct C-H functionalization of a pre-existing 2-bromopyridine (B144113) scaffold. nih.gov This strategy avoids the need for pre-functionalization of the coupling partners, thereby reducing the number of synthetic steps. A palladium catalyst could be employed to directly couple 2-bromopyridine with a suitable 2-fluorobenzyl source. While direct C-H benzylation of pyridines can be challenging, recent developments in catalyst design and reaction engineering have made such transformations more feasible. nih.govbohrium.comresearchgate.net

The table below illustrates a hypothetical comparison of reaction parameters for these two catalytic approaches.

| Parameter | Suzuki-Miyaura Coupling | Direct C-H Functionalization |

| Starting Materials | 2,6-Dibromopyridine, (2-Fluorobenzyl)boronic acid | 2-Bromopyridine, 2-Fluorobenzyl halide |

| Catalyst | Pd(OAc)₂, SPhos | [Pd(PEPPSI-IPr)] |

| Base | K₂CO₃ | Cs₂CO₃ |

| Solvent | Toluene/H₂O | Dioxane |

| Temperature | 80-100 °C | 100-120 °C |

| Advantages | Well-established, high yields | Higher atom economy, fewer steps |

| Challenges | Selectivity in mono-arylation | Catalyst activity and selectivity |

This table is illustrative and represents typical conditions for these reaction types.

The application of green chemistry principles is crucial for the development of sustainable synthetic processes in the chemical and pharmaceutical industries. nih.gov The synthesis of halogenated pyridine derivatives like this compound can be made more environmentally benign by adhering to these principles. biosynce.com

The twelve principles of green chemistry provide a framework for designing safer and more efficient chemical processes. Key principles relevant to the synthesis of the target molecule include:

Prevention: Designing synthetic routes that minimize waste generation.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.orgjocpr.com

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents. rsc.org

Safer Solvents and Auxiliaries: Minimizing the use of hazardous solvents. researchgate.net

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

Catalytic methods, as discussed in the previous section, are inherently greener than many traditional synthetic approaches because they reduce the amount of waste generated and often allow for milder reaction conditions. For instance, a direct C-H functionalization approach has a higher atom economy compared to a cross-coupling reaction that requires the pre-synthesis of an organoboron reagent.

The choice of solvent is another critical aspect of green synthesis. Replacing hazardous solvents like DMF or chlorinated hydrocarbons with greener alternatives such as ethanol, water, or even performing reactions under solvent-free conditions can significantly reduce the environmental impact of a synthesis. nih.govrsc.org Microwave-assisted synthesis is another green technique that can accelerate reaction rates, often leading to higher yields and reduced energy consumption. nih.gov

The following table provides a conceptual comparison of a "traditional" versus a "greener" synthetic approach for a generic pyridine functionalization, highlighting key green chemistry metrics.

| Metric | Traditional Approach (e.g., Grignard) | Greener Approach (e.g., Catalytic C-H Activation) |

| Atom Economy | Low to moderate | High |

| E-Factor (Waste/Product) | High | Low |

| Solvent Choice | Ethereal solvents (e.g., THF, Diethyl ether) | Greener solvents (e.g., Ethanol, water) or solvent-free |

| Reagents | Stoichiometric organometallic reagents | Catalytic amounts of transition metals |

| Energy Input | Often requires heating/cooling | Potentially milder conditions, microwave-assisted |

This table presents a generalized comparison to illustrate the principles of green chemistry.

By integrating catalytic methods and adhering to the principles of green chemistry, novel synthetic pathways for this compound can be developed that are not only efficient and high-yielding but also environmentally responsible.

Reactivity and Transformation Chemistry of 2 Bromo 6 2 Fluoro Benzyl Pyridine

Cross-Coupling Reactions of the Pyridine (B92270) Bromine Position

The bromine atom at the 2-position of the pyridine ring in 2-Bromo-6-(2-fluoro-benzyl)-pyridine is the primary site of reactivity for a multitude of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, typically involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. For this compound, this reaction would involve its coupling with various aryl or vinyl boronic acids or their esters to introduce new substituents at the 2-position of the pyridine ring.

Detailed research on analogous 2-bromopyridines has shown that these reactions are generally efficient, though the presence of substituents on the pyridine ring can influence the reaction conditions and outcomes. For instance, a fast protocol has been developed for the Suzuki reaction of 2-halogenated pyridines in aqueous isopropanol (B130326) using a ligand-free Pd(OAc)₂ catalyst, promoted by oxygen. organic-chemistry.org The synthesis of 2-aryl-substituted pyridine derivatives is of significant interest due to their applications in natural products and pharmaceuticals. organic-chemistry.org

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Notes |

| Pd(OAc)₂ / None | K₂CO₃ | aq. isopropanol | Reflux | Good to Excellent | Oxygen-promoted, ligand-free conditions. organic-chemistry.org |

| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 80-100 | Moderate to Good | Effective for a range of aryl and heteroaryl boronic acids. rsc.org |

| CataCXium A Pd G3 | Cs₂CO₃ | 2-MeTHF | 80 | Up to 95% | Highly effective for unprotected ortho-bromoanilines, suggesting applicability to similar systems. rsc.org |

This table presents typical conditions and yields for Suzuki-Miyaura coupling of analogous 2-bromopyridine (B144113) derivatives.

Negishi Coupling and Organozinc Chemistry

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. This method is known for its high functional group tolerance and the ability to form C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds. In the context of this compound, it would react with various organozinc compounds to introduce a wide array of substituents.

The Negishi coupling has been successfully applied to the synthesis of unsymmetrical 2,2'-bipyridines from 2-bromopyridine. wikipedia.org The reaction often proceeds under mild conditions and can tolerate a variety of functional groups. orgsyn.org For less reactive chloro-pyridines, heating may be required, while bromo-pyridines often react efficiently at room temperature. organic-chemistry.org

| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Notes |

| Pd(PPh₃)₄ | PPh₃ | THF | Room Temp - Reflux | 50-98 | Effective for both 2-bromo and 2-chloropyridines. organic-chemistry.org |

| Ni(acac)₂ | None | THF | Not specified | Good | Nickel catalysts are also effective for this transformation. wikipedia.org |

| Pd(OAc)₂ / CPhos | None | THF | Room Temp | High | Effective for coupling with secondary alkylzinc halides. nih.gov |

This table presents typical conditions and yields for Negishi coupling of analogous 2-bromopyridine derivatives.

Stille Coupling and Organotin Reagents

The Stille coupling reaction utilizes organotin compounds (stannanes) as the organometallic partner to couple with an organic halide. A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups. However, the toxicity of tin compounds is a significant drawback. wikipedia.orgorganic-chemistry.org

| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Notes |

| Pd(PPh₃)₄ | PPh₃ | Toluene | Reflux | Moderate to Good | Often requires extended reaction times. orgsyn.org |

| Pd(dba)₂ | JackiePhos | CH₃CN | Not specified | Good | Effective for secondary alkyl azastannatranes. nih.gov |

This table presents typical conditions and yields for Stille coupling of analogous aryl halides.

Sonogashira Coupling and Alkyne Functionalization

The Sonogashira coupling is a highly effective method for the formation of C(sp²)-C(sp) bonds, involving the reaction of a terminal alkyne with an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. For this compound, this reaction would lead to the synthesis of 2-alkynyl-6-(2-fluoro-benzyl)-pyridine derivatives, which are valuable intermediates in organic synthesis.

Studies on similar 2-bromopyridine systems have demonstrated the utility of the Sonogashira reaction. For example, the coupling of 2-amino-3-bromopyridines with terminal alkynes proceeds in moderate to excellent yields. scirp.org Various catalyst systems and conditions have been developed, including copper-free protocols. organic-chemistry.orgacs.org

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Notes |

| Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 | 72-96 | Effective for 2-amino-3-bromopyridines. scirp.org |

| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Room Temp | Good | Standard conditions for Sonogashira coupling. |

| (NHC)-Pd / (NHC)-Cu | None | K₂CO₃ | DMSO | 120 | High | Employs N-heterocyclic carbene ligands. acs.org |

This table presents typical conditions and yields for Sonogashira coupling of analogous 2-bromopyridine derivatives.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.org This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules. For this compound, this reaction would allow for the introduction of a wide variety of primary and secondary amines at the 2-position of the pyridine ring.

The Buchwald-Hartwig amination of 2-bromopyridines has been extensively studied. A practical method for the amination of 2-bromopyridines with volatile amines has been developed, providing an expedient route to secondary and tertiary aminopyridines. nih.gov The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction. researchgate.net

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Notes |

| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | 60 | For coupling with cyclohexane-1,2-diamine. chemspider.com |

| Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | 55-98 | Effective for volatile amines. researchgate.net |

| XantPhos Pd G3 | XantPhos | DBU | MeCN/PhMe | 140 | Good | Homogeneous conditions suitable for continuous flow. chemrxiv.org |

This table presents typical conditions and yields for Buchwald-Hartwig amination of analogous 2-bromopyridine derivatives.

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Heck, Kumada)

In addition to the aforementioned reactions, this compound can potentially undergo other transition metal-catalyzed cross-coupling reactions, such as the Heck and Kumada couplings.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. libretexts.org While aryl iodides are more commonly used, arylbromides can also participate, though they are generally less reactive and may require more forcing conditions. connectjournals.com

The Kumada coupling utilizes a Grignard reagent as the organometallic partner and is typically catalyzed by nickel or palladium complexes. wikipedia.org This reaction is a powerful tool for C-C bond formation but has limited functional group tolerance due to the high reactivity of Grignard reagents. organic-chemistry.orgnih.gov The Kumada coupling is suitable for large-scale industrial processes, such as in the synthesis of the hypertension medication aliskiren. wikipedia.org

| Reaction | Catalyst | Organometallic Reagent | Typical Substrates | Notes |

| Heck | Pd(OAc)₂ | Alkene | Aryl bromides | Less reactive than aryl iodides. connectjournals.com |

| Kumada | NiCl₂(dppp) or Pd complexes | Grignard reagent | Aryl bromides | Limited functional group tolerance. wikipedia.orgorganic-chemistry.org |

This table provides a general overview of the Heck and Kumada reactions as they would apply to substrates like this compound.

Reactivity of the Benzylic C-F Bond

The benzylic C-F bond, while being the strongest carbon-halogen bond, exhibits unique reactivity due to the adjacent phenyl ring which can stabilize charged intermediates. beilstein-journals.org Its transformation is a key area of interest in organic synthesis, aiming to leverage the unique properties of fluorine as a leaving group under specific activation conditions.

Despite the high strength of the C-F bond, benzylic fluorides can participate in nucleophilic substitution reactions. beilstein-journals.orgnih.gov The mechanism of these substitutions can vary between a dissociative SN1 pathway, involving a stable benzylic carbocation intermediate, and an associative SN2 pathway. The preferred pathway is influenced by the nature of the nucleophile, the solvent, and the specific strategy used to activate the C-F bond. beilstein-journals.orgnih.govnih.gov For instance, strong hydrogen bond donors are proposed to facilitate an SN1 mechanism by ionizing the benzyl (B1604629) fluoride (B91410) to generate a benzylic carbocation. nih.gov Conversely, some conditions favor an SN2-like pathway with inversion of configuration. beilstein-journals.org

Studies on various benzyl fluorides have shown that both pathways can operate concurrently, with the degree of each depending on the reaction conditions. nih.gov The use of polar aprotic solvents like DMF or DMSO, typically favored for SN2 reactions, often results in no conversion without an activating agent. However, the addition of water as a cosolvent can enable these reactions to proceed, suggesting that hydrogen bonding plays a crucial role in activating the C-F bond. researchgate.net

Table 1: Examples of Nucleophilic Substitution on Benzylic Fluorides

| Substrate | Nucleophile | Conditions | Product | Mechanism Insight | Reference |

|---|---|---|---|---|---|

| Benzyl Fluoride | Morpholine | i-PrOH/H₂O (1:1), 70°C, 18h | 4-Benzylmorpholine | Enabled by H-bonding activation from water, promoting fluoride departure. | researchgate.net |

| (R)-[²H₁]Benzyl Fluoride | Piperidine | 1,1,1-Tris(hydroxymethyl)propane, 1,4-dioxane, 100°C | (S)-1-(Benzyl-d₁)piperidine | High inversion of configuration suggests a dominant SN2 pathway. | beilstein-journals.org |

| (R)-[²H₁]Benzyl Fluoride | 1,3,5-Trimethoxybenzene | HFIP, CH₂Cl₂, rt | Racemized Friedel-Crafts Product | Complete racemization indicates a purely SN1 mechanism via a free carbocation. | beilstein-journals.orgnih.gov |

| α-Bromo Phenylacetate | Et₃N·3HF | Acetonitrile, K₃PO₄, 80°C | α-Fluoro Phenylacetate | Halogen exchange reaction (Br for F). | rsc.orgresearchgate.net |

Overcoming the inherent stability of the C-F bond requires specific activation strategies. These methods generally aim to weaken the bond, making the fluorine a better leaving group.

Hydrogen Bonding: A prominent metal-free strategy involves the use of hydrogen-bond donors (HBDs). researchgate.net Solvents and additives like water, hexafluoroisopropanol (HFIP), and polyols such as 1,1,1-tris(hydroxymethyl)propane can form hydrogen bonds with the fluorine atom. nih.govresearchgate.netfrontiersin.org This interaction polarizes the C-F bond, destabilizes it, and facilitates its cleavage to generate a benzylic cation, which can then be trapped by a nucleophile. frontiersin.org In some systems, the liberated hydrogen fluoride (HF) can act as an even stronger HBD, leading to an autocatalytic cycle. nih.govfrontiersin.org This approach has been successfully applied in amination and Friedel-Crafts reactions of benzylic fluorides. nih.gov

Metal Catalysis: Transition metals offer powerful pathways for C-F bond activation. nih.gov These reactions can proceed through several mechanisms, including oxidative addition of the C-F bond to a low-valent metal center. acs.org Another significant pathway is metal-mediated β- or α-fluorine elimination from an organometallic intermediate. nih.govresearchgate.net This process, which often follows an initial carbon-carbon or carbon-heteroatom bond formation, results in C-F bond cleavage under milder conditions than direct oxidative addition. nih.gov Various transition metals, including rhodium, iridium, and palladium, have been utilized to catalyze the formation of new bonds by substituting benzylic fluorides. acs.orguiowa.edu

Table 2: C-F Bond Activation Strategies for Benzylic Fluorides

| Activation Strategy | Reagent/Catalyst | Proposed Mechanism | Application | Reference |

|---|---|---|---|---|

| Hydrogen Bonding | Hexafluoroisopropanol (HFIP) | H-bond donation to F destabilizes the C-F bond, promoting formation of a benzylic cation (SN1). | Friedel-Crafts benzylation of arenes. | nih.govfrontiersin.org |

| Hydrogen Bonding | 1,1,1-Tris(hydroxymethyl)propane | Multiple H-bonds from the triol stabilize the transition state for nucleophilic attack. | Amination of benzylic fluorides. | researchgate.net |

| Hydrogen Bonding | Thiourea / Ti(OiPr)₄ | Thiourea acts as an H-bond donor catalyst to lower the activation energy for SN2 displacement. | Amination of benzylic fluorides. | researchgate.net |

| Metal Catalysis | [Pd(crotyl)Cl]₂ / (R)-BINAP | Cooperation between a low-valent transition metal and a fluorophilic cation (e.g., Li⁺). | Enantioselective defluorofunctionalization. | researchgate.net |

| Metal Catalysis | Rhodium/Iridium complexes | Not specified, but generally involves formation of a metal-fluorine bond. | Formation of allylic and benzylic C-F bonds via nucleophilic substitution. | uiowa.edu |

A specific and synthetically valuable transformation of benzylic fluorides is their phosphorylation to form a C(sp³)–P bond. This reaction provides access to important classes of organophosphorus compounds like benzyl phosphine (B1218219) oxides, phosphinates, and phosphonates. acs.orgfigshare.com A notable method involves a transition-metal-free approach where benzylic fluorides react with P(O)-H compounds in the presence of a strong base, such as potassium tert-butoxide (tBuOK). acs.orgfigshare.com This base-promoted nucleophilic substitution proceeds via C-F bond cleavage, offering a direct and convenient route to P-benzylated products in good to high yields. acs.org The reaction is generally performed at elevated temperatures in a solvent like toluene. amazonaws.com

Table 3: Base-Promoted Phosphorylation of Benzyl Fluorides

| Benzyl Fluoride Substrate | P(O)-H Compound | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 4-Chlorobenzyl fluoride | Diphenylphosphine oxide | tBuOK, Toluene, 130°C, 20h | Benzyl phosphine oxide | 85% | acs.orgamazonaws.com |

| Benzyl fluoride | Diphenylphosphine oxide | tBuOK, Toluene, 130°C, 20h | Benzyl phosphine oxide | 81% | acs.orgamazonaws.com |

| 4-Methoxybenzyl fluoride | Diphenylphosphine oxide | tBuOK, Toluene, 130°C, 20h | Benzyl phosphine oxide | 72% | acs.orgamazonaws.com |

| (3-Fluoro-1-propen-1-yl)benzene | Diphenylphosphine oxide | tBuOK, Toluene, 130°C, 20h | Allylic phosphine oxide | 73% | acs.org |

Chemo- and Regioselectivity in Reactions of this compound

The molecule this compound possesses several reactive sites: the C-Br bond at position 2 of the pyridine ring, the benzylic C-F bond, the pyridine nitrogen, and the aromatic rings themselves. This multiplicity of sites raises important questions of selectivity.

C-Br vs. C-F Reactivity: In nucleophilic substitution or metal-catalyzed cross-coupling reactions, a key competition exists between the cleavage of the C(sp²)-Br bond on the pyridine ring and the C(sp³)-F bond at the benzylic position. Generally, C-Br bonds are more reactive than C-F bonds in standard cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Therefore, reactions would likely occur preferentially at the C-Br position. However, under conditions specifically designed for C-F activation (e.g., using strong HBDs or specific metal catalysts), reactivity at the benzylic fluoride could be induced.

Ring vs. Side-Chain Reactivity: Another competitive pathway is nucleophilic aromatic substitution (SNAr) at the pyridine ring versus substitution at the benzylic side chain. The bromine at position 2 is activated towards SNAr by the ring nitrogen. The choice of nucleophile and reaction conditions would determine the outcome. Hard nucleophiles might favor attack at the benzylic position (if activated), while others might prefer SNAr at the electron-deficient pyridine ring. acs.org

Regioselectivity on the Pyridine Ring: The pyridine ring itself has positions (3, 4, 5) available for functionalization, typically via electrophilic substitution (which is difficult on an electron-poor bromopyridine) or directed metallation-substitution pathways. However, the existing substituents would strongly direct any such reactions.

Radical Reactions Involving Bromopyridines and Benzylic Moieties

Radical chemistry offers alternative pathways for functionalizing this compound at both the benzylic position and the bromopyridine core.

Benzylic Radical Reactions: The benzylic C-H bonds (on the methylene (B1212753) bridge) are susceptible to radical abstraction due to the formation of a resonance-stabilized benzylic radical. fiveable.melibretexts.org The unpaired electron in this intermediate is delocalized into the adjacent phenyl ring. libretexts.org This stabilized radical can be generated using radical initiators and can subsequently react with various reagents. fiveable.menumberanalytics.com A classic example is benzylic bromination using N-bromosuccinimide (NBS), which proceeds via a benzylic radical intermediate. libretexts.org While the target molecule already contains a benzyl-fluoride, similar principles would apply to reactions involving the benzylic C-H bonds. The benzylic radical can also participate in oxidation, elimination, or rearrangement reactions. fiveable.me

Bromopyridine Radical Reactions: The C-Br bond on the pyridine ring can be targeted to generate a pyridyl radical. This is often achieved through photoredox catalysis, where single-electron reduction of the bromopyridine leads to mesolytic cleavage of the C-Br bond. nih.gov The resulting pyridyl radical is a reactive intermediate that can undergo addition to alkenes or alkynes in anti-Markovnikov fashion, leading to C-C bond formation. nih.gov Such a strategy could allow for selective functionalization at the 2-position of the pyridine ring, leaving the benzylic fluoride intact.

Table 4: Potential Radical Reactions

| Reactive Moiety | Reaction Type | Reagents | Intermediate | Potential Outcome | Reference |

|---|---|---|---|---|---|

| Benzylic Methylene | Radical Halogenation | N-Bromosuccinimide (NBS), Radical Initiator | Benzylic Radical | Bromination at the methylene bridge. | libretexts.org |

| Bromopyridine | Radical Hydroarylation | Alkene, Photoredox Catalyst, H-atom source | Pyridyl Radical | Alkylation at the C2 position of the pyridine ring. | nih.gov |

| Benzylic Methylene | Oxidation | Strong Oxidizing Agents (e.g., KMnO₄) | Benzylic Radical | Oxidation of the methylene bridge to a ketone. | libretexts.org |

Functionalization of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a site for functionalization. This approach can be used not only to modify the properties of the molecule but also to alter the reactivity of the pyridine ring.

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide using reagents like m-CPBA or H₂O₂. The resulting N-oxide has significantly different electronic properties. It activates the C2 and C6 positions (where the bromo group already resides) and the C4 position for both nucleophilic and electrophilic attack, opening up new avenues for functionalization. researchgate.net

N-Alkylation/Quaternization: The nitrogen can act as a nucleophile, reacting with alkylating agents to form quaternary pyridinium (B92312) salts. This modification makes the pyridine ring highly electron-deficient and activates the α- and γ-positions to attack by nucleophiles.

Activation for Radical Reactions: Formation of N-methoxypyridinium salts has been shown to be an effective strategy for activating pyridines towards radical addition. nih.gov These salts are exceptionally reactive radical traps, allowing for efficient radical chain reactions under neutral conditions, which could be used for monoalkylation of the pyridine core. nih.gov

Direct C-H functionalization of the pyridine ring remains a challenge due to the electron-deficient nature of the heterocycle and the potential for the nitrogen atom to coordinate with catalysts. bohrium.comrsc.org However, strategies involving N-oxide formation or directed metallation can provide pathways to functionalize other positions on the ring.

Applications As a Building Block in Complex Molecular Architectures

Precursor for Advanced Organic Synthesis

As a readily available starting material, 2-Bromo-6-(2-fluoro-benzyl)-pyridine serves as a cornerstone for the synthesis of more elaborate chemical entities. The reactivity of the bromine atom at the 2-position of the pyridine (B92270) ring allows for its facile replacement through various cross-coupling reactions, opening avenues to a multitude of substituted pyridine derivatives.

The bromo substituent in this compound is amenable to a range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the 2-position, leading to the formation of polyfunctionalized pyridine derivatives. These reactions are known for their high efficiency and tolerance of various functional groups. nih.govrsc.orgmdpi.com The resulting highly substituted pyridines are key structural motifs in many biologically active compounds and functional materials.

| Reaction Type | Coupling Partner | Catalyst System | Product Class |

| Suzuki-Miyaura Coupling | Arylboronic acids/esters | Palladium catalysts (e.g., Pd(PPh₃)₄) | 2-Aryl-6-(2-fluoro-benzyl)-pyridines |

| Sonogashira Coupling | Terminal alkynes | Palladium/Copper catalysts | 2-Alkynyl-6-(2-fluoro-benzyl)-pyridines |

| Buchwald-Hartwig Amination | Amines | Palladium catalysts | 2-Amino-6-(2-fluoro-benzyl)-pyridines |

| Stille Coupling | Organostannanes | Palladium catalysts | 2-Alkyl/Aryl-6-(2-fluoro-benzyl)-pyridines |

| Table 1: Cross-Coupling Reactions Utilizing this compound. |

The rigid pyridine backbone and the potential for further functionalization make this compound an attractive component for the synthesis of macrocycles. nih.govmdpi.com By employing difunctional coupling partners, the pyridine unit can be incorporated into larger ring systems. These macrocyclic structures are of significant interest in supramolecular chemistry and materials science due to their unique host-guest properties and potential applications in areas such as molecular recognition and sensing. The synthesis of macrocycles containing subheterocyclic rings like pyridine has been a subject of considerable research. acs.org

While specific examples involving this compound in cascade or multicomponent reactions are not extensively documented, its structural motifs are amenable to such transformations. The presence of both a nucleophilic nitrogen and an electrophilic carbon (C-Br bond) allows for the design of reaction sequences where multiple bonds are formed in a single operation. Such strategies are highly desirable in modern organic synthesis for their efficiency and atom economy.

Design and Synthesis of Ligands for Catalysis

The pyridine nitrogen in this compound provides a key coordination site for metal ions, making it a valuable scaffold for the design of novel ligands for catalysis. researchgate.netalfachemic.com The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the pyridine ring.

The nitrogen atom of the pyridine ring acts as a Lewis base, readily coordinating to a variety of transition metals. researchgate.netalfachemic.com The presence of the 2-fluorobenzyl group can influence the steric environment around the metal center, thereby affecting the selectivity of the catalytic reaction. Furthermore, while the bromine atom is typically displaced in cross-coupling reactions, it can also participate in coordination to certain metal centers, potentially leading to bidentate or even tridentate chelation in more complex ligand architectures. The chelation of metals by bipyridine and terpyridine ligands, which can be synthesized from precursors like this compound, is a well-established principle in coordination chemistry. alfachemic.comnih.gov

Ligands derived from this compound have potential applications in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, soluble metal complexes bearing these ligands can catalyze a wide range of organic transformations with high efficiency and selectivity. researchgate.netnih.gov The catalytic activity can be modulated by altering the electronic properties of the pyridine ring. acs.orgnih.gov

For heterogeneous catalysis, these pyridine-based ligands can be immobilized on solid supports, such as polymers or inorganic materials. acs.orgacs.org This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with the benefits of heterogeneous catalysis (ease of catalyst separation and recycling). Pyridine-decorated carbon nanotubes, for instance, have been explored as heterogeneous catalysts. cnr.it

| Catalyst Type | Description | Potential Advantages |

| Homogeneous | Soluble metal complexes with ligands derived from this compound. | High activity, high selectivity, mild reaction conditions. |

| Heterogeneous | Ligands derived from this compound immobilized on a solid support. | Easy catalyst separation and recycling, improved catalyst stability. |

| Table 2: Potential Catalytic Applications. |

Precursor for Materials Science Applications (e.g., Polymers, Optoelectronics)

The chemical compound this compound is a tailored molecular scaffold with significant potential as a precursor in the burgeoning field of materials science. Its unique structural and electronic characteristics, arising from the specific arrangement of a pyridine ring, a bromo substituent, and a fluorinated benzyl (B1604629) group, make it an attractive building block for the synthesis of advanced functional materials. These materials, including conjugated polymers and other functional organic materials, are at the forefront of innovations in optoelectronics and other high-tech applications.

The strategic placement of the bromo and 2-fluoro-benzyl groups on the pyridine core allows for a wide range of chemical modifications. The bromine atom serves as a versatile handle for various cross-coupling reactions, which are fundamental to the construction of complex polymeric and molecular architectures. Simultaneously, the 2-fluoro-benzyl moiety can influence the final material's solubility, morphology, and electronic properties. This dual functionality enables precise tuning of the material's characteristics to meet the demands of specific applications.

Integration into Conjugated Polymer Systems

The incorporation of this compound into conjugated polymer systems is a promising avenue for developing novel materials with enhanced performance. Conjugated polymers are a class of organic materials characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons. This electronic structure is responsible for their unique optical and electrical properties, making them suitable for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The pyridine ring, being an electron-deficient aromatic system, can be integrated into the polymer backbone to modulate the material's electron-accepting properties. This is particularly advantageous for creating n-type or ambipolar semiconducting polymers, which are essential components in various electronic devices. The presence of the bromine atom on the pyridine ring facilitates the polymerization process through well-established cross-coupling reactions like Suzuki, Stille, or Sonogashira coupling. These reactions allow for the precise and controlled growth of the polymer chain, ensuring the desired molecular weight and structural integrity.

The 2-fluoro-benzyl group attached to the pyridine ring plays a crucial role in fine-tuning the properties of the resulting conjugated polymer. The fluorine atom, with its high electronegativity, can influence the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, affects the material's charge transport characteristics and its performance in electronic devices. Furthermore, the benzyl group can enhance the polymer's solubility in common organic solvents, which is a critical factor for solution-based processing techniques used in the fabrication of large-area and flexible electronic devices.

Below is a table summarizing the potential impact of integrating this compound into conjugated polymer systems:

| Feature of this compound | Potential Impact on Conjugated Polymer Properties |

| Pyridine Ring | Introduction of electron-deficient units, enabling n-type or ambipolar charge transport. |

| Bromo Substituent | Facile polymerization via cross-coupling reactions, allowing for controlled polymer synthesis. |

| 2-Fluoro-benzyl Group | Modulation of HOMO/LUMO energy levels, improved solubility, and potential for influencing thin-film morphology. |

Role in the Development of Functional Organic Materials

Beyond conjugated polymers, this compound serves as a versatile building block for a diverse range of functional organic materials. These materials are designed to exhibit specific functions, such as light emission, charge transport, or sensing, and are integral to the development of next-generation electronic and photonic devices. The unique combination of reactive sites and functional groups in this compound allows for the synthesis of complex molecular architectures with tailored properties.

In the realm of optoelectronics, this compound can be used to synthesize small molecules for use as emitters, hosts, or charge-transporting materials in OLEDs. The fluorinated benzyl group can contribute to achieving deep blue emission, which is a key challenge in OLED technology. Additionally, the pyridine core can be functionalized to create materials with high thermal stability and amorphous morphologies, which are desirable for long-lasting and efficient devices.

Furthermore, the bromo-functionalized pyridine core can be utilized in the synthesis of metal-organic frameworks (MOFs) and other coordination compounds. These materials have applications in gas storage, catalysis, and sensing. The nitrogen atom of the pyridine ring can coordinate with metal ions, while the bromo- and fluoro-benzyl groups can be further modified to tune the framework's porosity and functionality.

The development of functional organic materials from this compound is a testament to the power of molecular engineering. By strategically modifying this precursor, researchers can create a vast library of materials with a wide spectrum of properties, paving the way for advancements in various technological fields.

The following table outlines potential functional organic materials derived from this compound and their applications:

| Class of Functional Organic Material | Potential Application |

| Small Molecule Emitters | Organic Light-Emitting Diodes (OLEDs) |

| Host Materials | Thermally Activated Delayed Fluorescence (TADF) OLEDs |

| Charge-Transporting Materials | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs) |

| Metal-Organic Frameworks (MOFs) | Gas Storage, Catalysis, Sensing |

Mechanistic and Theoretical Investigations of 2 Bromo 6 2 Fluoro Benzyl Pyridine and Its Derivatives

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules at an electronic level. For a molecule like 2-Bromo-6-(2-fluoro-benzyl)-pyridine, these methods can offer deep insights into its behavior without the need for direct experimental synthesis and analysis.

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. By employing functionals such as B3LYP with basis sets like 6-311G(d,p), researchers can calculate the optimized molecular geometry, bond lengths, bond angles, and various electronic properties. nih.govresearchgate.net

For this compound, DFT calculations would reveal the precise spatial arrangement of its atoms, including the dihedral angle between the pyridine (B92270) and the 2-fluorobenzyl rings. The electronic properties, such as the distribution of electron density, can be visualized through Molecular Electrostatic Potential (MEP) maps. These maps highlight electron-rich regions (typically colored red or blue), which are susceptible to electrophilic attack, and electron-deficient regions (colored blue or red), which are prone to nucleophilic attack. nih.gov In this molecule, the nitrogen atom of the pyridine ring is expected to be an electron-rich site.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are also critical. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. nih.gov

Table 1: Representative Calculated Geometrical Parameters for a Bromo-Pyridine Moiety based on DFT Studies of Analogous Compounds

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-Br | 1.89 | - |

| C-N (in ring) | 1.34 | - |

| C-C (in ring) | 1.39 | - |

| C-N-C | - | 117.0 |

| C-C-Br | - | 116.5 |

| C-C-N | - | 124.0 |

| Note: Data is representative and derived from DFT studies on similar bromo-pyridine structures for illustrative purposes. |

Reaction Mechanism Elucidation through Computational Modeling (e.g., Transition State Analysis)

Computational modeling is instrumental in mapping the pathways of chemical reactions. By calculating the potential energy surface, chemists can identify stable intermediates and, crucially, the high-energy transition states that connect reactants, intermediates, and products. This process, known as transition state analysis, allows for the determination of activation energies, which are key to understanding reaction kinetics.

For reactions involving this compound, such as nucleophilic aromatic substitution at the bromine-bearing carbon, computational modeling can compare different possible mechanisms. By calculating the energy barriers for each step, the most favorable reaction pathway can be identified, providing a theoretical foundation that complements experimental findings.

Prediction of Reactivity and Selectivity Profiles

The electronic structure calculated via DFT provides a basis for predicting how and where a molecule will react. The HOMO-LUMO gap is a global reactivity descriptor, while local reactivity is often predicted using MEP maps and Fukui functions. chemrxiv.org

In this compound, several reactive sites exist. The pyridine nitrogen is a likely site for protonation or coordination to Lewis acids. The carbon atom attached to the bromine is electron-deficient due to the electronegativity of the halogen and the pyridine ring, making it a target for nucleophiles. The presence of the 2-fluorobenzyl group can influence reactivity through both steric hindrance and electronic effects, potentially directing the outcome of reactions. Computational studies can quantify these effects to predict the regioselectivity of, for example, metal-catalyzed cross-coupling reactions. acs.org

Conformational Analysis and Molecular Dynamics

Complex molecules can exist in multiple spatial arrangements, or conformations, due to rotation around single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers for interconversion. For this compound, rotation around the bond connecting the benzyl (B1604629) CH₂ group to the pyridine ring is a key conformational variable.

Computational studies on similar substituted pyridines have shown that different rotational conformers can have significantly different energies and properties. mdpi.comnih.gov Molecular dynamics (MD) simulations can further investigate the dynamic behavior of the molecule over time, providing insight into how its shape fluctuates under thermal motion and how it might interact with other molecules, such as a solvent or a biological receptor.

Spectroscopic Insights into Reaction Mechanisms

While computational methods provide a theoretical picture, spectroscopy offers direct experimental evidence of molecular structure and reaction progress.

In-situ Spectroscopy (e.g., IR, NMR) for Reaction Monitoring and Intermediate Detection

In-situ (in the reaction mixture) spectroscopy allows for real-time monitoring of a chemical reaction as it happens. This technique is invaluable for detecting transient intermediates that may not be isolable and for determining reaction kinetics. selectscience.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for tracking reactions. chemrxiv.org By setting up a reaction inside an NMR tube, spectra can be acquired at regular intervals. researchgate.netmdpi.com The disappearance of reactant signals and the appearance of product signals can be quantified to determine reaction rates. More importantly, the observation of new, temporary signals can provide direct evidence for the existence of reaction intermediates. For example, in a substitution reaction of this compound, changes in the chemical shifts of the aromatic protons would clearly indicate the transformation. mdpi.com Flow NMR is an advanced technique that allows for the monitoring of reactions under more conventional laboratory conditions. rsc.org

Infrared (IR) Spectroscopy: In-situ IR spectroscopy monitors the vibrational modes of molecules. As a reaction proceeds, functional groups are created or destroyed, leading to changes in the IR spectrum. For instance, the C-Br stretching vibration in this compound has a characteristic frequency. If the bromine is substituted, this peak will disappear, while new peaks corresponding to the new functional group will emerge. This allows for continuous, non-invasive tracking of the reaction's progress.

Elucidation of Reaction Pathways through Kinetic Studies

Kinetic studies are fundamental to elucidating the precise reaction pathways of this compound. By systematically measuring reaction rates under varying conditions (e.g., concentration of reactants, temperature, solvent polarity), the underlying mechanism, including the nature of intermediates and transition states, can be inferred. For this substituted pyridine, two primary reaction sites are of interest: the pyridine ring itself, particularly the carbon bearing the bromine atom, and the benzylic position of the side chain.

A significant reaction pathway for 2-halopyridines is nucleophilic aromatic substitution (SNAr). youtube.com This reaction is facilitated by the electron-deficient nature of the pyridine ring, which is capable of stabilizing the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack. masterorganicchemistry.comlibretexts.org The reaction rate is typically dependent on the concentration of both the pyridine substrate and the nucleophile, indicating a bimolecular process.

The mechanism proceeds in two steps:

Addition of the Nucleophile: A nucleophile attacks the C2 carbon, breaking the aromaticity of the ring and forming a tetrahedral, anionic intermediate. This step is generally the rate-determining step. masterorganicchemistry.com

Elimination of the Leaving Group: The aromaticity is restored by the expulsion of the bromide ion.

Kinetic data can help confirm this pathway. For instance, in a series of related 2-bromo-6-(substituted-benzyl)-pyridines, the rate of substitution would be expected to change based on the electronic properties of the substituent on the benzyl ring. A hypothetical kinetic study might yield data as shown in the table below, illustrating the influence of a substituent's electronic effect on the reaction rate.

| Substituent (X) on Benzyl Ring | Electronic Effect | Relative Rate Constant (krel) |

|---|---|---|

| -NO2 (para-position) | Strongly Electron-Withdrawing | 5.8 |

| -F (ortho-position) | Electron-Withdrawing | 2.1 |

| -H | Neutral | 1.0 |

| -CH3 (para-position) | Electron-Donating | 0.6 |

| -OCH3 (para-position) | Strongly Electron-Donating | 0.3 |

This interactive table presents hypothetical data to illustrate how kinetic studies could demonstrate the influence of electronic effects on the reaction rate of a nucleophilic aromatic substitution.

The data would show that electron-withdrawing groups increase the rate of reaction by stabilizing the negative charge in the Meisenheimer intermediate, while electron-donating groups decrease the rate. The 2-fluoro substituent in the title compound would therefore be expected to moderately accelerate SNAr reactions compared to an unsubstituted benzyl group.

Stereoelectronic Effects and their Influence on Reactivity

Stereoelectronic effects, which describe how the spatial arrangement of orbitals influences molecular properties and reactivity, are critical for understanding the behavior of this compound. wikipedia.org These effects arise from the interactions between bonding, non-bonding, and anti-bonding orbitals and are distinct from purely steric or electronic influences. In this molecule, the interplay between the inductive and resonance effects of the halogen substituents and the steric bulk of the benzyl group dictates its chemical behavior.

The reactivity of the pyridine ring is heavily modulated by the electronic properties of its substituents. Both bromine and fluorine are highly electronegative atoms that exert powerful inductive effects, while also possessing lone pairs capable of resonance donation.

Bromine Substituent: The bromine atom at the C2 position influences the pyridine ring through two opposing electronic effects. pressbooks.pub

Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the pyridine ring through the sigma bond framework. libretexts.orglibretexts.org This effect is dominant, deactivating the ring towards electrophilic aromatic substitution by making it more electron-deficient. quora.com

Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the pi-system of the pyridine ring. libretexts.orglibretexts.org This effect donates electron density, primarily to the ortho and para positions (C3, C5, and the nitrogen atom). However, for halogens, the inductive effect strongly outweighs the resonance effect. pressbooks.pubquora.com

Fluorine Substituent: The fluorine atom on the benzyl group primarily exerts a strong electron-withdrawing inductive effect (-I) on the benzylic carbon and, to a lesser extent, the entire molecule. This effect can influence the acidity of the benzylic protons, making them more susceptible to deprotonation under basic conditions. pearson.com

The combination of the electron-deficient pyridine nucleus and the electron-withdrawing bromine atom makes the C2 and C6 positions particularly susceptible to nucleophilic attack. youtube.com The table below summarizes the dominant electronic effects of the key functional groups in the molecule.

| Substituent/Group | Position | Dominant Inductive Effect | Resonance Effect |

|---|---|---|---|

| Pyridine Nitrogen | 1 | -I (Strong) | -R (Strong) |

| Bromine | 2 | -I (Strong) | +R (Weak) |

| 2-Fluoro-benzyl Group | 6 | -I (Moderate) | N/A |

| Fluorine (on benzyl) | 2' | -I (Strong) | +R (Weak) |

This interactive table summarizes the primary inductive and resonance effects of the substituents in this compound.

Steric hindrance refers to the spatial bulk of substituents, which can impede the approach of reactants to a reaction center, thereby slowing down or preventing a reaction. In this compound, the presence of two substituents in the 2 and 6 positions creates significant steric crowding around the pyridine nitrogen and the adjacent reaction sites.

The 2-fluoro-benzyl group is considerably bulky. This steric bulk has several important consequences for the molecule's reactivity:

Impact on Reaction Rates: The approach of a nucleophile to the C2 carbon for an SNAr reaction or the approach of a reagent to the pyridine nitrogen (e.g., for protonation or alkylation) will be sterically hindered. This hindrance raises the activation energy of the reaction, leading to a decreased reaction rate compared to less substituted pyridines. Studies on similarly hindered bases, such as 2,6-di-t-butylpyridine, have shown that steric hindrance can dramatically reduce reactivity towards protons and other electrophiles. acs.org

Impact on Selectivity: Steric hindrance can direct reactions to less crowded positions. While the electronic effects strongly favor nucleophilic attack at C2, severe steric hindrance could potentially allow for competitive reactions at other sites if alternative pathways exist. Furthermore, the bulky group restricts the rotation around the C6-C(benzyl) bond, potentially favoring specific conformations (rotamers) that could influence the molecule's interaction with enzymes or catalysts.

A comparative analysis of reaction rates for a hypothetical SNAr reaction on various 2-bromo-6-substituted pyridines could quantify this effect, as illustrated in the hypothetical data below.

| Substituent at C6 | Relative Steric Bulk | Hypothetical Relative Rate (krel) |

|---|---|---|

| -H | Very Low | 100 |

| -Methyl | Low | 35 |

| -Ethyl | Moderate | 12 |

| -Isopropyl | High | 3 |

| -2-Fluoro-benzyl | Very High | < 1 |

This interactive table provides a hypothetical comparison of how increasing steric bulk at the C6 position would be expected to decrease the rate of a nucleophilic substitution reaction at the C2 position.

Future Directions and Emerging Research Avenues

The continued interest in pyridine-containing compounds within medicinal chemistry and materials science provides a strong impetus for exploring new research frontiers for molecules like 2-Bromo-6-(2-fluoro-benzyl)-pyridine. Future research is anticipated to focus on enhancing its synthesis, exploring its reactivity, and expanding its applications into novel domains through innovative chemical and analytical methodologies.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-Bromo-6-(2-fluoro-benzyl)-pyridine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenation and coupling reactions. For example, reductive coupling of 2-halomethylpyridines using nickel catalysts (e.g., NiCl₂(PPh₃)₂) can introduce benzyl groups . Suzuki-Miyaura cross-coupling with palladium catalysts (e.g., Pd(PPh₃)₄) is effective for aryl-aryl bond formation, using bromine as a leaving group . Optimization includes:

- Solvent selection : Polar aprotic solvents (DMF, THF) enhance reaction rates.

- Temperature control : Microwave-assisted synthesis (120–150°C) reduces reaction time and improves yields .

- Catalyst loading : 1–5 mol% Pd or Ni catalysts balance cost and efficiency .

Q. Which analytical techniques are most reliable for structural elucidation of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELX software for refinement to resolve bond angles and torsional strain in the pyridine-benzyl moiety .

- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., benzyl protons at δ 3.8–4.2 ppm; pyridine ring protons at δ 7.5–8.5 ppm).

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 280.03) .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer :

- Antiviral/anticancer screening : In vitro assays (e.g., HIV protease inhibition) assess bioactivity. Molecular docking (AutoDock Vina) predicts binding to viral/cellular targets (e.g., binding energy ≤ −8.5 kcal/mol suggests high affinity) .

- Pharmacokinetic optimization : Fluorobenzyl groups enhance lipophilicity (logP ~2.5) and blood-brain barrier penetration compared to non-fluorinated analogs .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in catalytic efficiency during coupling reactions?

- Methodological Answer :

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps (e.g., oxidative addition vs. transmetalation).

- Computational modeling (DFT) : Analyze electron-withdrawing effects of the 2-fluoro-benzyl group on Pd/Ni catalyst activation barriers .

- In situ spectroscopy (IR, Raman) : Monitor intermediate formation (e.g., Pd–Br bonds at 200–250 cm⁻¹) .

Q. What strategies address low yields in large-scale synthesis?

- Methodological Answer :

- Purification protocols : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .

- Scale-up adjustments : Replace air-sensitive catalysts (e.g., Pd₂(dba)₃) with robust alternatives (e.g., Pd(OAc)₂ with SPhos ligand) .

- Byproduct analysis : GC-MS identifies side products (e.g., debrominated species) to adjust stoichiometry .

Q. How do substituent variations (e.g., fluoro vs. trifluoromethyl) impact structure-activity relationships (SAR)?

- Methodological Answer :

- Comparative bioassays : Test analogs (e.g., 2-Bromo-6-(trifluoromethyl-benzyl)-pyridine) against the same targets to quantify IC₅₀ shifts.

- Electrostatic potential maps (MEP) : Calculate partial charges to explain enhanced binding of electron-deficient fluorobenzyl groups .

- Solubility studies : Measure logD (shake-flask method) to correlate substituent hydrophobicity with cellular uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.